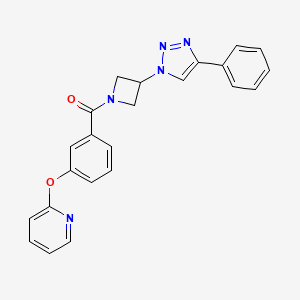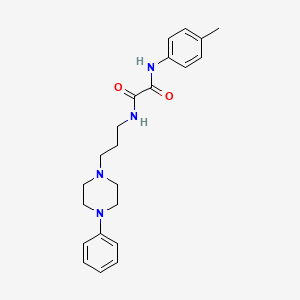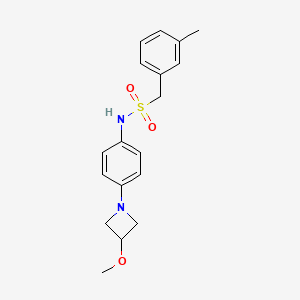
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Pharmacokinetic Studies
The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has been the subject of intensive studies focusing on its metabolic and pharmacokinetic properties. Research has shown that similar compounds exhibit a broad range of interactions in biological systems, particularly in their metabolism and disposition within the human body. For instance, a study on BMS-690514, a closely related compound, revealed extensive metabolism via multiple oxidative reactions and direct glucuronidation, indicating a high degree of complexity in its biological interactions (Christopher et al., 2010). Such findings are crucial for understanding the pharmacological and toxicological profiles of these compounds, potentially guiding their application in therapeutic settings.
Environmental and Industrial Chemical Studies
In addition to pharmacological research, compounds with similar structures and properties have been a focus in the study of environmental and industrial chemicals. For example, extensive research has been conducted on the human urinary excretion of non-persistent environmental chemicals, including various industrial products and consumer goods. This research provides insights into human exposure and the potential health impacts of such compounds, contributing to the broader understanding of public health and safety in relation to environmental and industrial chemicals (Frederiksen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit promising anticancer activity . These compounds are known to interact with various targets, including enzymes like aromatase .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to cell death in the case of cancer cells .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to affect various pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity .
Pharmacokinetics
1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could induce cell death in cancer cells, potentially through mechanisms such as apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIJBWCLKYCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)



![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2582240.png)

![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

